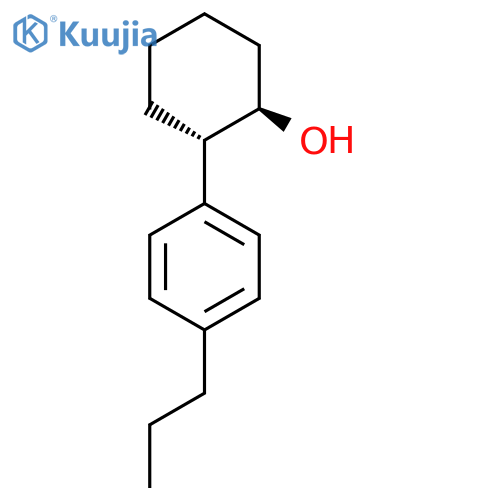

Cas no 933674-57-8 ((1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol)

933674-57-8 structure

商品名:(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol

CAS番号:933674-57-8

MF:C15H22O

メガワット:218.334584712982

CID:4788890

(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- trans-2-(4-n-Propylphenyl)cyclohexanol

- trans-2-(4-Propylphenyl)cyclohexanol

- (1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol

-

- インチ: 1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3/t14-,15+/m0/s1

- InChIKey: AVNHQOQCMHCVTP-LSDHHAIUSA-N

- ほほえんだ: O[C@@H]1CCCC[C@H]1C1C=CC(CCC)=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 194

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 20.2

(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 022179-1g |

trans-2-(4-n-Propylphenyl)cyclohexanol |

933674-57-8 | 96% | 1g |

£376.00 | 2022-02-28 | |

| Fluorochem | 022179-5g |

trans-2-(4-n-Propylphenyl)cyclohexanol |

933674-57-8 | 96% | 5g |

£981.00 | 2022-02-28 |

(1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

933674-57-8 ((1R,2S)-2-(4-Propylphenyl)cyclohexan-1-ol) 関連製品

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬